molecular formula C6H7BClNO3 B151783 (5-Chloro-2-methoxypyridin-4-YL)boronic acid CAS No. 475275-69-5

(5-Chloro-2-methoxypyridin-4-YL)boronic acid

Cat. No.: B151783
CAS No.: 475275-69-5
M. Wt: 187.39 g/mol
InChI Key: ONFAPGPPGOLJST-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxypyridin-4-YL)boronic acid is an organic compound with the molecular formula C6H7BClNO3 and a molecular weight of 187.39 g/mol . It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a chlorine atom and a methoxy group. This compound is typically a white crystalline solid and is soluble in most organic solvents but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Chloro-2-methoxypyridin-4-YL)boronic acid can be synthesized through an oxidation-boration reaction. The process involves reacting 2-methoxy-5-chloropyridine with triethylamine borane in the presence of oxygen . The reaction conditions typically require an inert atmosphere and low temperatures to prevent decomposition of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques .

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxypyridin-4-YL)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, including enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-2-methoxypyridin-4-YL)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .

Properties

IUPAC Name

(5-chloro-2-methoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFAPGPPGOLJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452540
Record name (5-Chloro-2-methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475275-69-5
Record name (5-Chloro-2-methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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